molecular formula C13H21NO4 B2525652 Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2567496-92-6

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No. B2525652
CAS RN: 2567496-92-6
M. Wt: 255.314
InChI Key: BXJQCLHKDODZFF-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that share a single atom. The compound mentioned is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks are discussed. These compounds are of interest due to their potential in accessing chemical spaces complementary to piperidine ring systems, which are prevalent in many biologically active molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds is detailed in the provided papers. Paper describes two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential for further selective derivatization. This suggests that similar methodologies could potentially be applied to the synthesis of tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with adjustments to the starting materials and reaction conditions to account for the differences in ring size and functional groups.

Molecular Structure Analysis

While the exact molecular structure of tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not provided, paper discusses the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This compound exhibits mirror symmetry and a chair conformation within its hexahydropyrimidine ring. Such structural insights are valuable for understanding the conformational preferences of spirocyclic compounds and may provide clues to the structure of the compound .

Chemical Reactions Analysis

Paper reports on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This demonstrates the reactivity of spirocyclic compounds with active methylene groups towards nucleophilic reagents. By analogy, tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate may also undergo similar reactions, depending on the presence and reactivity of functional groups such as the formyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be inferred from the properties of structurally related compounds. For instance, the solubility of the isomeric condensation products described in paper varies, which could be relevant when considering the purification and isolation of similar compounds. The crystal structure reported in paper provides information on the solid-state conformation, which can influence properties such as melting point, solubility, and stability.

Scientific Research Applications

Novel Synthetic Routes and Chemical Space Exploration

Meyers et al. (2009) detailed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for selective derivatization. This work underscores the compound's role in accessing chemical spaces complementary to piperidine ring systems, showcasing its potential in the synthesis of novel compounds (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, & A. Thorarensen, 2009).

Spirocyclic Compound Synthesis

Gurry et al. (2015) described a new synthesis route for 2-oxa-7-azaspiro[3.5]nonane, involving spirocyclic oxetanes converted into benzimidazoles. This research not only contributes to the methodology of spirocyclic compound synthesis but also provides insights into the structural characterization of these molecules (M. Gurry, P. McArdle, & F. Aldabbagh, 2015).

Conformational Analysis and Pseudopeptides

Fernandez et al. (2002) explored the synthesis of spirolactams, demonstrating their application as conformationally restricted pseudopeptides. This study not only expands the utility of tert-butyl derivatives in peptide synthesis but also provides a foundation for understanding their conformational behaviors, offering potential applications in designing bioactive molecules (M. M. Fernandez, A. Diez, M. Rubiralta, E. Montenegro, N. Casamitjana, M. Kogan, & E. Giralt, 2002).

Protecting Group Introduction

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, highlighting a mild and efficient approach for protecting group introduction in amino acid and peptide chemistry. This advancement facilitates the synthesis of protected amino acids and peptides, underscoring the chemical versatility of tert-butyl derivatives (B. L. Maheswara Rao, Shaik Nowshuddin, A. Jha, M. Divi, & M. A. N. Rao, 2017).

Asymmetric Synthesis and Antineoplastic Activity

Mendes et al. (2019) demonstrated the asymmetric synthesis of dibenzo 1-azaspiro[4.5]decanes and their preliminary antineoplastic activity against drug-resistant leukemias. This study not only showcases the synthetic utility of tert-butyl derivatives in producing biologically active compounds but also highlights their potential therapeutic applications, especially in the context of drug resistance (Joseane A Mendes, P. Merino, T. Soler, Eduardo J. Salustiano, P. Costa, M. Yus, F. Foubelo, & C. Buarque, 2019).

Mechanism of Action

There is a report that a similar compound can be used to prepare a GPR119 agonist, which is a potential treatment for diabetes and metabolic diseases .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(5-4-6-13)17-8-10(14)7-15/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQCLHKDODZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)OCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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